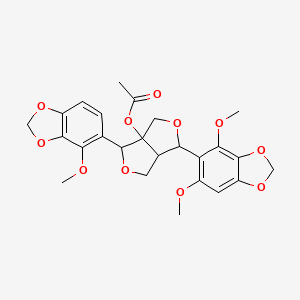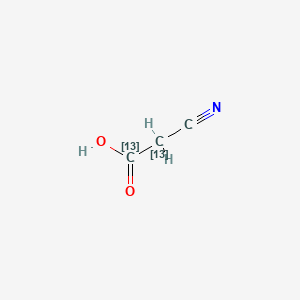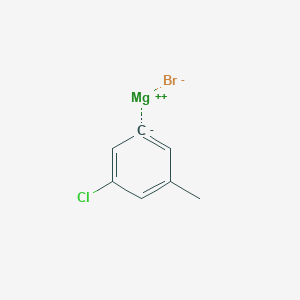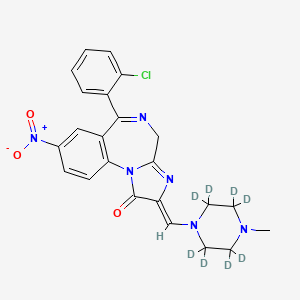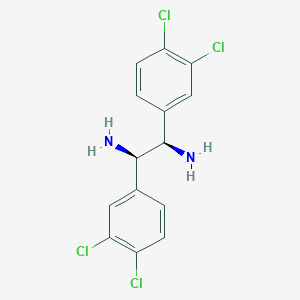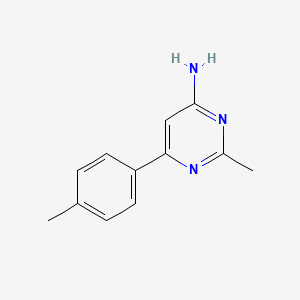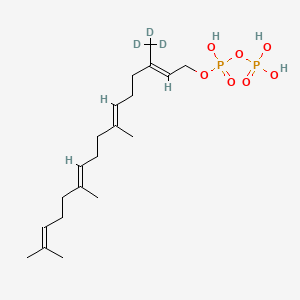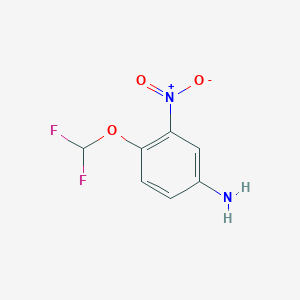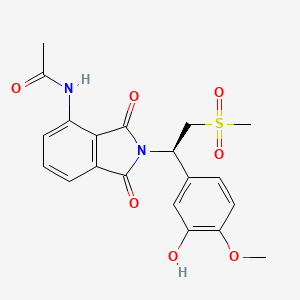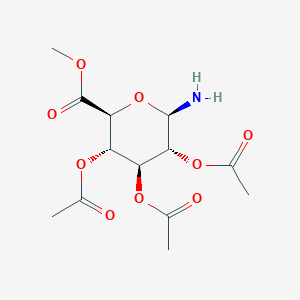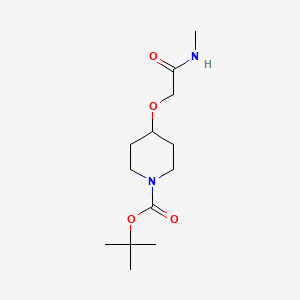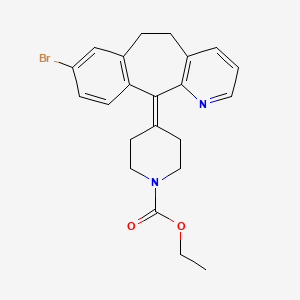
8-Deschloro-8-bromo Loratadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Deschloro-8-bromo Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is identified by the CAS number 130642-60-3 and is known for its role as an impurity in Loratadine production . It is chemically characterized by the substitution of chlorine with bromine at the eighth position on the Loratadine molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Deschloro-8-bromo Loratadine typically involves the bromination of Loratadine. The process begins with Loratadine as the starting material, which undergoes a halogen exchange reaction where the chlorine atom is replaced by a bromine atom. This reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 8-Deschloro-8-bromo Loratadine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group in the molecule can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-Deschloro-8-bromo Loratadine has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for Loratadine and its impurities.
Quality Control: The compound is employed in quality control processes for the production of Loratadine to ensure the absence of impurities.
Pharmaceutical Research: It serves as a model compound in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of Loratadine derivatives.
Chemical Synthesis: The compound is used in synthetic chemistry to explore new reaction pathways and develop novel derivatives.
Mecanismo De Acción
The mechanism of action of 8-Deschloro-8-bromo Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the allergic response, thereby alleviating symptoms such as itching, sneezing, and runny nose .
Comparación Con Compuestos Similares
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: A major active metabolite of Loratadine with similar antihistamine properties.
8-Deschloro-8-bromo-N-methyl Desloratadine: Another derivative with modifications at different positions.
Uniqueness: 8-Deschloro-8-bromo Loratadine is unique due to the specific substitution of bromine for chlorine at the eighth position, which can influence its chemical properties and reactivity. This uniqueness makes it valuable in research for understanding the structure-activity relationship of Loratadine derivatives.
Propiedades
Fórmula molecular |
C22H23BrN2O2 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
ethyl 4-(13-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H23BrN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Clave InChI |
RSRNVJRXGXNUBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


